N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide
CAS No.:
Cat. No.: VC15889110
Molecular Formula: C15H22N4O4
Molecular Weight: 322.36 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide -](/images/structure/VC15889110.png)
Specification
Molecular Formula | C15H22N4O4 |
---|---|
Molecular Weight | 322.36 g/mol |
IUPAC Name | N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-nitrophenyl]prop-2-enamide |
Standard InChI | InChI=1S/C15H22N4O4/c1-6-15(20)16-11-9-13(19(21)22)14(23-5)10-12(11)18(4)8-7-17(2)3/h6,9-10H,1,7-8H2,2-5H3,(H,16,20) |
Standard InChI Key | MTKPOBDNMOQTTI-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₅H₂₂N₄O₄, MW 322.36 g/mol) integrates three key functional groups on a phenyl backbone :
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Position 2: A dimethylaminoethyl-methylamino group (N(CH₃)CH₂CH₂N(CH₃)₂), imparting basicity and solubility.
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Position 4: A methoxy substituent (-OCH₃), enhancing electronic effects on the aromatic ring.
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Position 5: A nitro group (-NO₂), a strong electron-withdrawing moiety influencing reactivity.
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Prop-2-enamide side chain: A reactive α,β-unsaturated carbonyl system enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols) .
The SMILES string COc1cc(N(CCN(C)C)C)c(cc1[N+](=O)[O-])NC(=O)C=C
confirms this arrangement .
Physicochemical Characteristics
Key properties include:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂N₄O₄ |
Molecular Weight | 322.36 g/mol |
Purity | ≥97% (typical commercial grade) |
Solubility | Soluble in DMSO, DMF; sparingly in water |
Stability | Stable at RT; sensitive to strong reductants |
The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, potentially directing electrophilic substitution to the para position relative to the methoxy group. The tertiary amine side chain enhances solubility in acidic media via protonation .
Synthesis and Derivative Development
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Nitration: Introduction of the nitro group to a methoxy-substituted aniline precursor.
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Alkylation: Installation of the dimethylaminoethyl-methylamino side chain via nucleophilic substitution or reductive amination.
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Amidation: Coupling of the resultant aniline with acryloyl chloride to form the prop-2-enamide moiety .
Example 28A in patent EP4119551A1 describes a related synthesis for analogs with pyrimidinyl groups instead of nitro, highlighting shared intermediates and reaction conditions .
Structural Analogues
Modifications to the aromatic core or side chain yield derivatives with varied biological profiles:
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Nitro → Pyrimidinyl: Replacement of -NO₂ with pyrimidinylamino groups (e.g., Example 28 in ) enhances EGFR mutant inhibition.
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Acrylamide → Propiolamide: Increasing electrophilicity improves covalent binding kinetics .
Applications in Drug Discovery
Intermediate for Targeted Therapies
This compound serves as a versatile intermediate for generating covalent inhibitors against oncogenic kinases. For example, replacing the nitro group with heterocyclic amines (e.g., indol-3-yl) yields clinical candidates targeting EGFR resistance mutations .
Structure-Activity Relationship (SAR) Studies
Systematic modifications to the side chain and aromatic substituents enable optimization of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume